4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride
Overview
Description
4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N4 and its molecular weight is 251.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on fused heterocyclic 1,2,4-triazoles, which are structurally similar to the compound , has shown that these compounds possess interesting biological properties. For example, a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized and demonstrated potent antimicrobial activities. The synthesis was facilitated by iodine(III)-mediated oxidative cyclization, highlighting the potential of triazole derivatives in the development of new antimicrobial agents (Prakash et al., 2011).
Synthesis of Heterocyclic Compounds
The synthesis of trans N-Substituted Pyrrolidine Derivatives bearing the 1,2,4-triazole ring involves the ring opening of epoxides followed by methylation and de-protection processes. This precursor, closely related to the compound , was used to synthesize a library of N-substituted pyrrolidine derivatives, showcasing the versatility of triazole compounds in the synthesis of clinical drug analogues with potential applications in anti-migraine, antiviral, anticancer, and anxiolytic treatments (Nagendra Prasad et al., 2021).
Crystal Structure Analysis
The study of crystal structures of triazole derivatives, including those with cyclopropyl groups, provides valuable insights into the molecular arrangement and electron density distribution within these compounds. Such analyses are crucial for understanding the chemical behavior and reactivity of triazole derivatives, which can be applied to the design of new materials and pharmaceuticals (Boechat et al., 2016).
Inhibitory Activity Against Caspase-3
Research involving isatin 1,2,3-triazoles has identified potent inhibitors against caspase-3, a key enzyme involved in apoptosis. This indicates the potential of triazole derivatives in the development of therapeutic agents targeting apoptosis-related diseases (Jiang & Hansen, 2011).
Properties
IUPAC Name |
4-cyclopropyl-1-pyrrolidin-3-yltriazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-7(1)9-6-13(12-11-9)8-3-4-10-5-8;;/h6-8,10H,1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXKXJJQBHMLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCNC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031269-60-8 | |
Record name | 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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